An In-depth Technical Guide to 3-Fluoro-5-pyrrolidinophenylboronic Acid (CAS: 1217500-96-3) for Drug Discovery Professionals
An In-depth Technical Guide to 3-Fluoro-5-pyrrolidinophenylboronic Acid (CAS: 1217500-96-3) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-pyrrolidinophenylboronic acid, a key building block in the development of targeted protein degraders. This document outlines its chemical properties, applications in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides generalized experimental protocols relevant to its use.
Core Properties and Specifications
3-Fluoro-5-pyrrolidinophenylboronic acid is a substituted phenylboronic acid derivative that has gained prominence as a crucial intermediate in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structural features are pivotal for its application in the design of PROTACs.
| Property | Value | Citation(s) |
| CAS Number | 1217500-96-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃BFNO₂ | [1] |
| Molecular Weight | 209.03 g/mol | [3] |
| Appearance | Powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Room temperature, in a cool, dry place | [1][2] |
Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally upon acquisition.
Application in Targeted Protein Degradation: PROTACs
3-Fluoro-5-pyrrolidinophenylboronic acid serves as a fundamental building block for the synthesis of VHL E3 ligase ligands. These ligands are integral components of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
A PROTAC molecule typically consists of:
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A ligand that binds to the target protein of interest (POI).
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A ligand that recruits an E3 ubiquitin ligase (in this case, VHL).
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A linker that connects the two ligands.
By facilitating the formation of a ternary complex between the target protein and the E3 ligase, a PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."
Role in BRD4 Degradation
One of the significant applications of VHL-recruiting PROTACs is the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key epigenetic reader that regulates the expression of oncogenes such as c-Myc.[4] Overexpression of BRD4 is implicated in various cancers.[5][6] PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity.[4]
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The following diagram illustrates the general mechanism of action for a VHL-recruiting PROTAC designed to degrade BRD4.
Caption: General mechanism of PROTAC-induced degradation of BRD4.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of PROTACs using 3-Fluoro-5-pyrrolidinophenylboronic acid are often proprietary. However, this section provides a generalized workflow based on established chemical literature for the synthesis of VHL ligands and the subsequent assembly and evaluation of a PROTAC.
Synthesis of a VHL Ligand Precursor
This hypothetical protocol outlines the initial steps to functionalize the boronic acid for subsequent coupling reactions. The synthesis of VHL ligands often involves a multi-step process.[7][8]
Caption: Synthetic workflow for a VHL ligand precursor.
Methodology:
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Suzuki Coupling: 3-Fluoro-5-pyrrolidinophenylboronic acid can be reacted with a suitable aryl halide (e.g., a protected aminopyridine derivative) under palladium catalysis to form a biaryl scaffold.
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Functional Group Interconversion: The resulting intermediate may require further chemical modifications, such as deprotection or activation of a functional group, to prepare it for the next coupling step.
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Amide Coupling: The modified intermediate is then coupled with a protected hydroxyproline derivative, a key recognition element for VHL, typically using standard peptide coupling reagents (e.g., HATU, HOBt).
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Purification: The resulting VHL ligand precursor is purified using techniques such as column chromatography or preparative HPLC.
PROTAC Assembly and Characterization
This section describes a general approach for conjugating the VHL ligand to a ligand for the target protein (e.g., a BRD4 inhibitor) via a linker.[9][10]
Caption: Workflow for PROTAC assembly and characterization.
Methodology:
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Linker Attachment: The VHL ligand is reacted with a bifunctional linker that has appropriate reactive groups. The order of attachment (VHL ligand to linker, then to BRD4 ligand, or vice versa) depends on the specific chemical functionalities of the components.
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Coupling to Target Ligand: The VHL-linker intermediate is then coupled to a suitable BRD4 ligand (e.g., a derivative of JQ1).
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Final Deprotection (if necessary): Any protecting groups are removed to yield the final PROTAC molecule.
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Purification: The crude PROTAC is purified by preparative HPLC to achieve high purity.
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Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]
Biological Evaluation: BRD4 Degradation Assay
A common method to assess the efficacy of a BRD4-targeting PROTAC is to measure the degradation of BRD4 protein in a relevant cancer cell line.
Methodology:
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Cell Culture: Cancer cells known to be sensitive to BRD4 inhibition (e.g., certain leukemia or colon cancer cell lines) are cultured.[4]
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Treatment: Cells are treated with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
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Cell Lysis: After treatment, the cells are lysed to extract total protein.
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Western Blotting: The protein lysates are analyzed by Western blotting using an antibody specific for BRD4 to determine its protein levels. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
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Quantification: The intensity of the BRD4 bands is quantified and normalized to the loading control to determine the extent of degradation at each PROTAC concentration. The DC₅₀ (concentration at which 50% of the protein is degraded) can then be calculated.
Safety and Handling
As with any laboratory chemical, 3-Fluoro-5-pyrrolidinophenylboronic acid should be handled with appropriate safety precautions.[11]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Fluoro-5-pyrrolidinophenylboronic acid is a valuable chemical tool for researchers in drug discovery, particularly for the development of PROTACs targeting proteins implicated in disease. Its utility as a building block for VHL ligands enables the synthesis of potent and selective protein degraders. While specific experimental data for this compound is limited in the public domain, the generalized protocols and workflows provided in this guide offer a solid foundation for its application in the synthesis and evaluation of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (3-fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid, CasNo.1217500-96-3 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tool Compounds to Study Proteolytic Events: Development of von Hippel-Lindau (VHL) Ligands and Combinatorial Generation of Serine Protease Inhibitors [bonndoc.ulb.uni-bonn.de]
- 9. benchchem.com [benchchem.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
